Bencianol

Descripción general

Descripción

Bencianol es un compuesto flavonoide semisintético conocido por sus actividades antiespasmódicas. Se ha estudiado por su capacidad para revertir las contracciones inducidas por diversos agentes como la noradrenalina, la 5-hidroxitriptamina, la angiotensina II, la prostaglandina F2a y el mimético de la tromboxana-A2 . This compound ha mostrado efectos citoprotectores contra la lesión celular inducida por tetracloruro de carbono .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Bencianol se puede sintetizar a partir de difenildi clorometano y cianidanol . La síntesis implica los siguientes pasos:

Formación del Intermedio: El difenildi clorometano reacciona con el cianidanol en condiciones controladas para formar un compuesto intermedio.

Ciclización: El intermedio experimenta una ciclización para formar el producto final, this compound.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye:

Preparación de la Materia Prima: Asegurar la pureza del difenildi clorometano y el cianidanol.

Optimización de la Reacción: Controlar la temperatura, la presión y el tiempo de reacción para maximizar el rendimiento.

Purificación: Utilizar técnicas como la cristalización y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Bencianol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución con varios reactivos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Productos Principales Formados

Productos de Oxidación: Diversos derivados oxidados de this compound.

Formas Reducidas: Diferentes formas reducidas dependiendo del agente reductor utilizado.

Derivados Sustituidos: Productos con grupos funcionales sustituidos.

Aplicaciones Científicas De Investigación

Bencianol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo en el estudio de la química y las reacciones de los flavonoides.

Biología: Investigado por sus efectos citoprotectores sobre las células endoteliales vasculares.

Medicina: Estudiado por sus posibles propiedades antiespasmódicas y citoprotectoras.

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

Bencianol ejerce sus efectos a través de varios mecanismos:

Actividad Antiespasmódica: Revierte las contracciones inducidas por diversos agentes al interactuar con receptores y vías específicas.

Efectos Citoprotectores: This compound protege las células de la lesión al modular el estrés oxidativo y las vías inflamatorias.

Comparación Con Compuestos Similares

Compuestos Similares

Flavonoides: Otros flavonoides como la quercetina y el kaempferol comparten similitudes estructurales con Bencianol.

Agentes Antiespasmódicos: Compuestos como la papaverina y la diciclomina tienen actividades antiespasmódicas similares.

Unicidad

This compound es único debido a su combinación específica de propiedades antiespasmódicas y citoprotectoras. Su capacidad para revertir las contracciones inducidas por una amplia gama de agentes y sus efectos protectores sobre las células endoteliales vasculares lo diferencian de otros compuestos similares .

Actividad Biológica

Bencianol, also known as ZY15051, is a semisynthetic flavonoid that has garnered attention for its biological activity , particularly its anti-spasmogenic properties. This article explores the compound's mechanisms, effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which is known for various biological activities. The specific chemical structure contributes to its interaction with biological targets, influencing its pharmacological effects.

This compound exhibits its biological activity primarily through the following mechanisms:

- Calcium Channel Blockade : this compound has been shown to reverse contractions in human basilar arteries induced by various agonists. This indicates that it may act as a calcium channel blocker, reducing vascular smooth muscle contraction and promoting vasodilation .

- Antioxidant Activity : Flavonoids are generally recognized for their antioxidant properties, which may contribute to the protective effects of this compound against oxidative stress in vascular tissues.

Anti-Spasmogenic Effects

Research has demonstrated that this compound effectively reverses contractions in human basilar arteries. In vitro studies indicate that it can significantly reduce the contractile response induced by angiotensin II and other vasoconstrictors . This effect positions this compound as a potential therapeutic agent for conditions associated with vascular spasms, such as migraines or certain types of strokes.

Case Studies

- Study on Human Basilar Arteries :

-

Vascular Response Modulation :

- Objective : To evaluate the influence of gender on cerebrovascular responses to angiotensin II and the role of this compound.

- Findings : The study suggested that this compound could modulate vascular responses differently based on gender, indicating a need for further investigation into personalized treatment approaches .

Research Findings Summary

| Study | Objective | Key Findings |

|---|---|---|

| Assess anti-spasmogenic effects | Reversed contractions in human basilar arteries | |

| Gender influence on vascular responses | Modulated responses to angiotensin II |

Potential Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Migraine Treatment : Due to its ability to relax vascular smooth muscle, it may be effective in alleviating migraine symptoms.

- Cerebrovascular Disorders : Its vasodilatory effects could make it beneficial for patients suffering from conditions like transient ischemic attacks (TIAs) or stroke.

Propiedades

IUPAC Name |

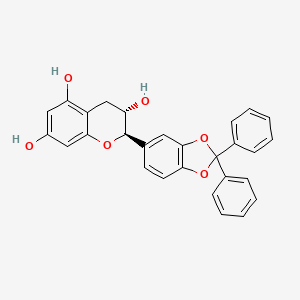

(2R,3S)-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2/t23-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJOOUAZHCZCOW-WNCULLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234667 | |

| Record name | Bencianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85443-48-7 | |

| Record name | (2R,3S)-2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85443-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencianol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bencianol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCIANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A4TVM56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.